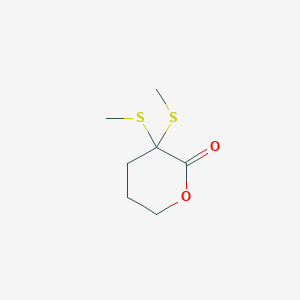
3,3-Bis(methylsulfanyl)oxan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Bis(methylsulfanyl)oxan-2-one is an organic compound with the molecular formula C6H10O2S2 It is characterized by the presence of two methylsulfanyl groups attached to an oxan-2-one ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(methylsulfanyl)oxan-2-one typically involves the reaction of 3,3-bis(methylsulfanyl)acrylates with appropriate reagents. One common method includes the hydrolysis of substituted 3,3-bis(methylsulfanyl)acrylates followed by treatment with oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Bis(methylsulfanyl)oxan-2-one can undergo several types of chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the methylsulfanyl groups.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Oxidation of the methylsulfanyl groups leads to the formation of sulfoxides or sulfones.
Substitution: Substitution reactions can yield a variety of products depending on the nucleophile used, such as thiol-substituted or amine-substituted derivatives.
Aplicaciones Científicas De Investigación
3,3-Bis(methylsulfanyl)oxan-2-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,3-Bis(methylsulfanyl)oxan-2-one is primarily related to its chemical reactivity. The methylsulfanyl groups can undergo oxidation or substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological molecules, potentially affecting molecular targets and pathways involved in different biological processes .
Comparación Con Compuestos Similares
Similar Compounds
3,3-Bis(methylsulfanyl)acrylonitrile: Similar in structure but contains a nitrile group instead of an oxan-2-one ring.
3,3-Bis(methylsulfanyl)acrylamide: Contains an amide group, making it more reactive in certain types of chemical reactions.
Uniqueness
3,3-Bis(methylsulfanyl)oxan-2-one is unique due to the presence of the oxan-2-one ring, which imparts different chemical properties compared to its acrylonitrile and acrylamide counterparts. This uniqueness makes it valuable in the synthesis of specific heterocyclic compounds and in applications where the oxan-2-one ring structure is advantageous .
Propiedades
Número CAS |
90982-17-5 |
|---|---|
Fórmula molecular |
C7H12O2S2 |
Peso molecular |
192.3 g/mol |
Nombre IUPAC |
3,3-bis(methylsulfanyl)oxan-2-one |
InChI |
InChI=1S/C7H12O2S2/c1-10-7(11-2)4-3-5-9-6(7)8/h3-5H2,1-2H3 |
Clave InChI |
SGRUVGRMDXMRJX-UHFFFAOYSA-N |
SMILES canónico |
CSC1(CCCOC1=O)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


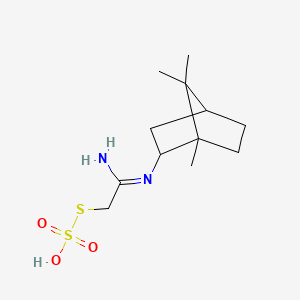
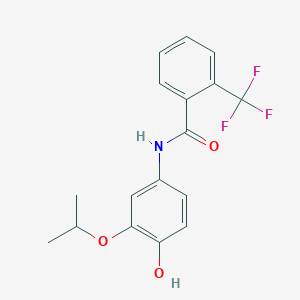
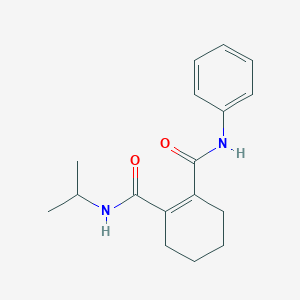
![Dibutyl(chloro)[(oct-7-en-5-yn-4-yl)oxy]stannane](/img/structure/B14357907.png)

![1-Methylnaphtho[2,1-b][1]benzofuran](/img/structure/B14357912.png)
![[Boranetriyltri(ethene-1,1,2-triyl)]hexakis(trimethylsilane)](/img/structure/B14357918.png)
![4-[(Dimethylsulfamoyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B14357921.png)
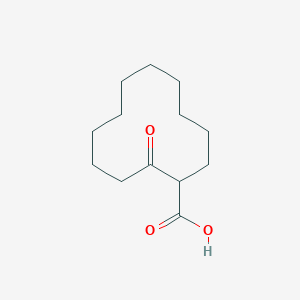
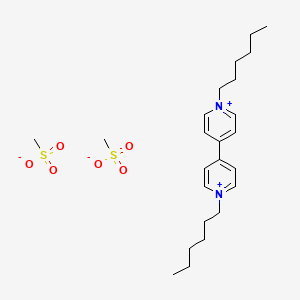
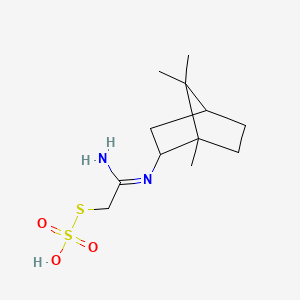
![[(2S,3S)-3-Hydroxyoxan-2-yl]acetaldehyde](/img/structure/B14357938.png)
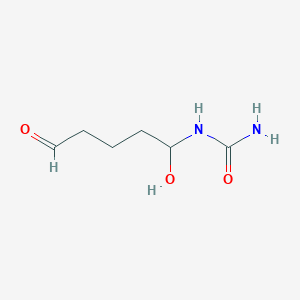
![2-[2-(1H-Imidazol-2-yl)-1-phenylethyl]pyridine](/img/structure/B14357951.png)
